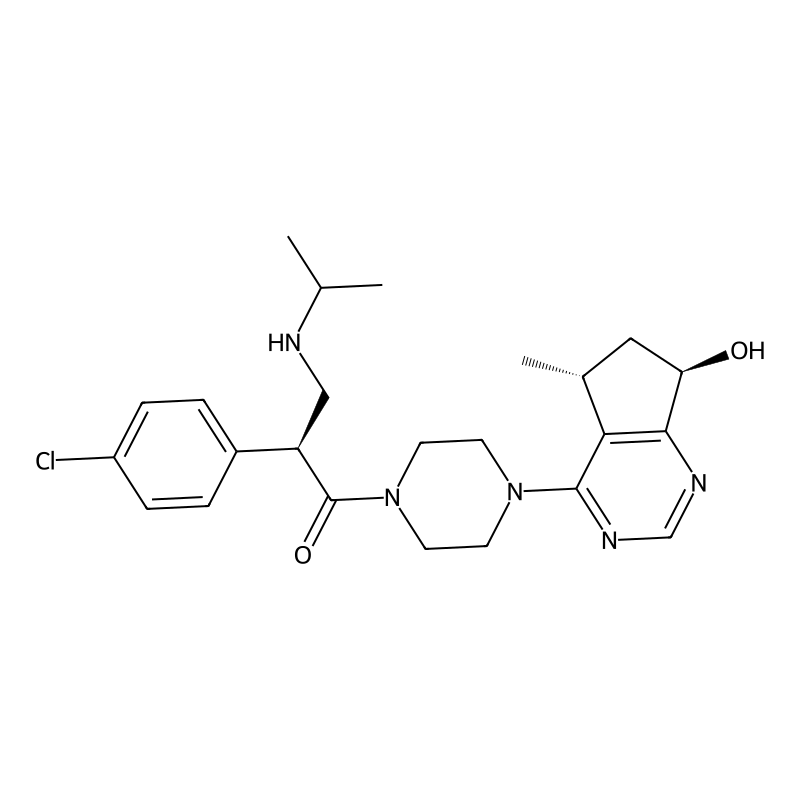

Ipatasertib

Content Navigation

- 1. General Information

- 2. Ipatasertib (CAS 1001264-89-6): Procurement Baseline for ATP-Competitive Pan-Akt Inhibition

- 3. The Non-Interchangeability of Ipatasertib with Allosteric and Alternative ATP-Competitive Akt Inhibitors

- 4. Quantitative Differentiation: Ipatasertib vs. Comparators in Assays and Formulations

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ipatasertib (GDC-0068) is an orally bioavailable, ATP-competitive pan-Akt inhibitor (Akt1, Akt2, Akt3) utilized as a reference standard in oncology and signal transduction research. It exhibits an aqueous solubility of >10 mg/mL across pH 1.1–7.0 and a predictable pharmacokinetic profile, supporting its use in in vivo xenograft models. With single-digit nanomolar IC50 values across all three Akt isoforms and >600-fold selectivity over closely related AGC kinases like PKA, Ipatasertib provides researchers and formulation scientists with a highly processable, mechanism-specific tool for interrogating the PI3K/Akt/mTOR pathway, particularly in PTEN-null or PIK3CA-mutant backgrounds [1].

Substituting Ipatasertib with other Akt inhibitors alters experimental outcomes due to divergent mechanisms of action and isoform selectivities. Replacing it with MK-2206—an allosteric inhibitor—shifts the binding from the ATP pocket to the pleckstrin homology (PH) domain, reducing potency against the Akt3 isoform (IC50 65 nM for MK-2206 vs. 8 nM for Ipatasertib) and altering compensatory feedback loops in cellular assays[REFS-1, REFS-2]. Furthermore, while Capivasertib is also ATP-competitive, Ipatasertib's distinct structural scaffold provides >600-fold selectivity over PKA, minimizing off-target kinase interference. Its aqueous solubility (>10 mg/mL) also eliminates the need for complex solvent vehicles required by more lipophilic substitutes during in vivo dosing .

Higher Akt3 Isoform Potency vs. Allosteric Benchmark

In cell-free kinase assays, Ipatasertib demonstrates uniform inhibition across all Akt isoforms, whereas the allosteric benchmark MK-2206 exhibits reduced potency against Akt3. Ipatasertib achieves an IC50 of 8 nM against Akt3, compared to 65 nM for MK-2206 [REFS-1, REFS-2].

| Evidence Dimension | Akt3 Inhibition Potency (IC50) |

| Target Compound Data | Ipatasertib (8 nM) |

| Comparator Or Baseline | MK-2206 (65 nM) |

| Quantified Difference | 8.1-fold higher potency for Ipatasertib |

| Conditions | Cell-free biochemical kinase assay |

Ensures sufficient target engagement when modeling Akt3-driven malignancies, where older allosteric inhibitors lack necessary potency.

Quantified Off-Target Selectivity Over PKA

A common limitation of ATP-competitive kinase inhibitors is cross-reactivity with structurally similar AGC kinases. Ipatasertib demonstrates >600-fold selectivity for Akt1 over Protein Kinase A (PKA) in a 230-kinase screening panel, a margin significantly wider than earlier generation pan-Akt inhibitors [1].

| Evidence Dimension | Selectivity margin (Akt1 vs. PKA) |

| Target Compound Data | Ipatasertib (>600-fold selectivity) |

| Comparator Or Baseline | Generic ATP-competitive pan-Akt inhibitors |

| Quantified Difference | >600-fold selectivity margin |

| Conditions | 230-protein kinase screening panel at 1 µM |

Prevents confounding off-target cytotoxicity in complex cellular assays, ensuring observed phenotypes are Akt-dependent.

Aqueous Solubility for In Vivo Formulation

Many lipophilic small-molecule kinase inhibitors require surfactants or high DMSO concentrations for in vivo administration. Ipatasertib maintains an aqueous solubility of >10 mg/mL across a broad physiological pH range (1.1–7.0)[1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Ipatasertib (>10 mg/mL) |

| Comparator Or Baseline | Standard lipophilic kinase inhibitors (<1 mg/mL) |

| Quantified Difference | >10-fold higher aqueous solubility |

| Conditions | Aqueous buffers, pH 1.1 to 7.0 |

Enables aqueous formulation for oral gavage in murine models, eliminating solvent-induced artifacts.

In Vivo Pharmacodynamic Target Suppression

In PC3 prostate tumor xenograft models, oral administration of Ipatasertib at 100 mg/kg results in a >95% reduction in the p-PRAS40/tPRAS40 ratio within 3 hours, with >87% inhibition maintained for up to 8 hours post-dose [1].

| Evidence Dimension | In vivo p-PRAS40 suppression |

| Target Compound Data | Ipatasertib (>95% reduction at 3h; >87% at 8h) |

| Comparator Or Baseline | Vehicle control (0% reduction) |

| Quantified Difference | >95% target suppression |

| Conditions | PC3 prostate tumor xenograft model in mice (100 mg/kg PO) |

Provides a quantifiable positive control for in vivo pharmacodynamic assays targeting the PI3K/Akt pathway.

Reference Standard for ATP-Competitive Pan-Akt Inhibition

With its >600-fold selectivity over PKA and uniform single-digit nanomolar potency across Akt1/2/3, Ipatasertib serves as a reliable reference compound for biochemical assays comparing novel ATP-competitive inhibitors against allosteric modulators like MK-2206 .

In Vivo Xenograft Modeling of PTEN-Null Tumors

The aqueous solubility (>10 mg/mL) and predictable oral pharmacokinetics make Ipatasertib highly suitable for formulating oral gavage treatments in murine xenograft models of PTEN-null or PIK3CA-mutant prostate and breast cancers, avoiding solvent-induced toxicity [1].

Synergistic Pathway Inhibition Screening

Ipatasertib is utilized in combination screening assays, such as dual targeting of the androgen receptor (AR) and PI3K/AKT/mTOR pathways. Its defined off-target profile ensures that apoptotic effects observed when combined with AR inhibitors (e.g., darolutamide) are directly linked to Akt pathway blockade [2].

References

- [2] Assessment of cytochrome P450 3A4-mediated drug-drug interactions for ipatasertib using a fit-for-purpose physiologically based pharmacokinetic model. CPT Pharmacometrics Syst Pharmacol. 2022.

- [3] Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis. Int J Cancer. 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Other CAS

Wikipedia

Use Classification

Dates

[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.

[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.

Explore Compound Types